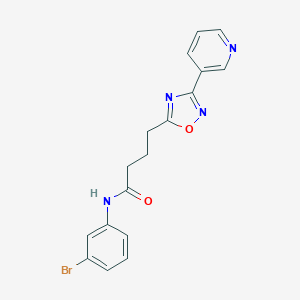
N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities such as antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.
作用機序
The mechanism of action of N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have suggested that this compound exerts its antimicrobial and antitumor activities by inhibiting the activity of specific enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of bacterial cells by disrupting the cell membrane and inhibiting the activity of specific enzymes involved in cell wall synthesis. In cancer cells, this compound induces apoptosis by activating specific signaling pathways involved in cell death.
実験室実験の利点と制限
One of the main advantages of using N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potent antimicrobial and antitumor activities. This compound is relatively easy to synthesize, making it suitable for large-scale production. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are numerous future directions for the research and development of N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the development of new derivatives of this compound with improved activity and reduced toxicity. Another direction is the investigation of the potential applications of this compound in other fields, such as agriculture and environmental science. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
合成法
The synthesis of N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-bromobenzoyl chloride with 3-aminopyridine in the presence of triethylamine to form 3-bromo-N-(3-pyridin-3-yl)benzamide. This intermediate is then reacted with ethyl chloroformate and sodium azide to yield N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide. The overall synthesis method is relatively simple and efficient, making it suitable for large-scale production.
科学的研究の応用
N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been the subject of numerous studies due to its potential applications in various fields. One of the primary areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Another area of interest is its antitumor activity. Studies have shown that N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
分子式 |
C17H15BrN4O2 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC名 |
N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C17H15BrN4O2/c18-13-5-1-6-14(10-13)20-15(23)7-2-8-16-21-17(22-24-16)12-4-3-9-19-11-12/h1,3-6,9-11H,2,7-8H2,(H,20,23) |
InChIキー |
RRBSMMBEXWHGNV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
正規SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Hydroxy-4-[(quinolin-8-ylsulfonyl)amino]benzoic acid](/img/structure/B277342.png)



![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B277358.png)

![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B277364.png)

![2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid](/img/structure/B277367.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)
![2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B277375.png)